![molecular formula C5H9N5 B2525140 [1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine CAS No. 2229492-22-0](/img/structure/B2525140.png)
[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine: is a heterocyclic compound that features a tetrazole ring attached to a cyclopropyl group via a methanamine linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine typically involves the formation of the tetrazole ring followed by its attachment to the cyclopropylmethanamine moiety. One common method involves the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds under mild conditions and yields the tetrazole ring efficiently.
Industrial Production Methods: Industrial production of tetrazole derivatives often employs scalable and environmentally friendly methods. For instance, the use of nickel(II) oxide nanoparticles as a catalyst in a multicomponent domino reaction has been reported to be effective for the synthesis of 5-substituted tetrazoles . This method offers advantages such as high yields, short reaction times, and easy work-up procedures.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro-tetrazole derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can be modified to introduce various functional groups.
Biology: In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids. Tetrazoles are known to mimic the properties of carboxylic acids, making them useful in drug design .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Tetrazole derivatives have shown activities such as antibacterial, antifungal, and antihypertensive properties .
Industry: In the industrial sector, tetrazole compounds are used in the development of high-energy materials, such as explosives and propellants, due to their high nitrogen content and stability .
Mécanisme D'action
The mechanism of action of [1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with biological receptors, enhancing the compound’s binding affinity and specificity. The cyclopropyl group provides additional steric and electronic effects that can influence the compound’s overall activity .
Comparaison Avec Des Composés Similaires
- [1-(2H-Tetrazol-5-yl)ethyl]amine
- [1-(2H-Tetrazol-5-yl)propyl]amine
- [1-(2H-Tetrazol-5-yl)butyl]amine
Uniqueness: [1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its linear counterparts. This uniqueness can lead to different reactivity and binding characteristics, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
[1-(2H-tetrazol-5-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-3-5(1-2-5)4-7-9-10-8-4/h1-3,6H2,(H,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSLBHJJFRAYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B2525059.png)

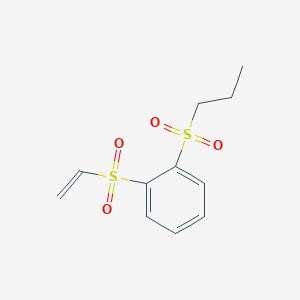
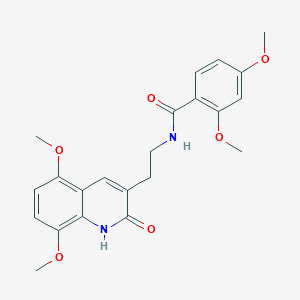
![6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2525068.png)
![4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B2525069.png)
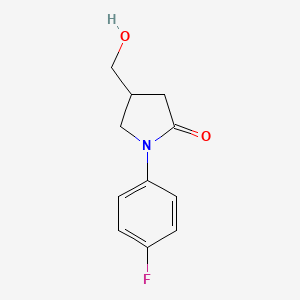
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2525073.png)
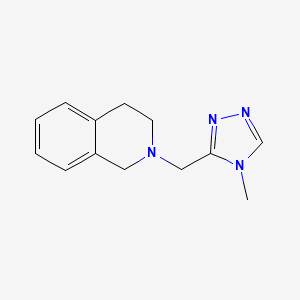
![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)
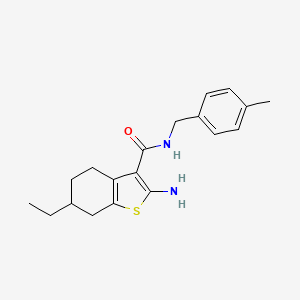
![N-(3-chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2525078.png)
![4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2525079.png)
